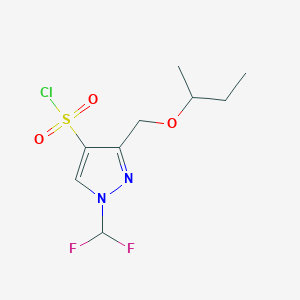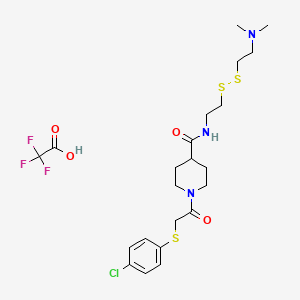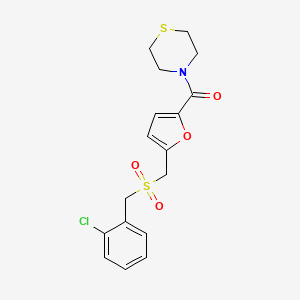
3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic compounds and has shown promising results in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is not yet fully understood. However, it is believed that this compound acts by inhibiting specific enzymes or proteins that are involved in various biological processes. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been used in the development of new drugs for the treatment of diabetes, hypertension, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments are its high purity and stability, which make it an ideal reagent for organic synthesis. However, this compound can be difficult to handle due to its high reactivity and toxicity. Therefore, proper precautions should be taken when handling and storing this compound.
Future Directions
There are several future directions for the research on 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride. One promising area is the development of new drugs for the treatment of various diseases, particularly cancer and viral infections. Additionally, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, this compound is a chemical compound with unique properties that have found numerous applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of science.
Synthesis Methods
The synthesis of 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride with hydrogen chloride gas. This reaction takes place in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is a white solid that can be purified via recrystallization.
Scientific Research Applications
3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride has found numerous applications in scientific research. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Moreover, this compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-1-(difluoromethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-3-6(2)17-5-7-8(18(10,15)16)4-14(13-7)9(11)12/h4,6,9H,3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVJWYIQZCFAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1S(=O)(=O)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2385117.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2385121.png)
![Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2385122.png)


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385126.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2385132.png)

![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)
